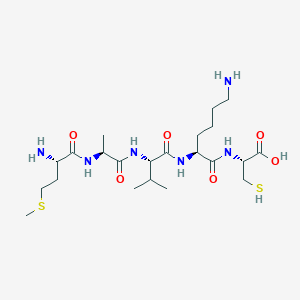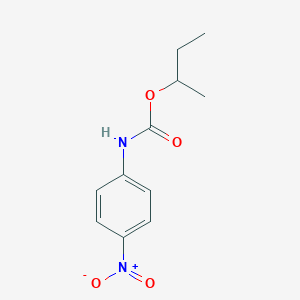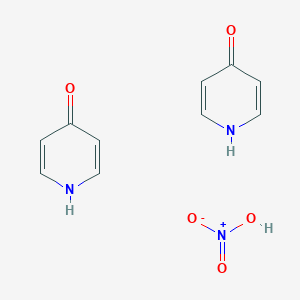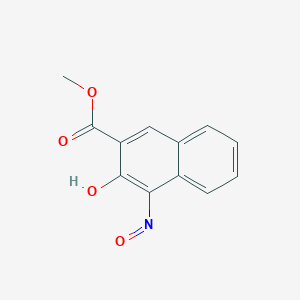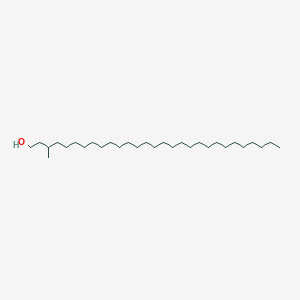
1-Nonacosanol, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonacosanol, 3-methyl- is a long-chain aliphatic alcohol with a molecular formula of C30H62O It is a derivative of 1-Nonacosanol, which is a straight-chain aliphatic 29-carbon primary fatty alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nonacosanol, 3-methyl- can be synthesized through various organic synthesis methods. One common approach involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of 1-Nonacosanol, 3-methyl- often involves the extraction of natural sources followed by purification processes. The compound can be isolated from plant waxes or other natural materials using techniques such as solvent extraction, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Nonacosanol, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group in 1-Nonacosanol, 3-methyl- can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 3-Methyl-1-nonacosanal or 3-Methyl-1-nonacosanoic acid.
Reduction: 3-Methyl-nonacosane.
Substitution: 3-Methyl-1-nonacosyl chloride.
Scientific Research Applications
1-Nonacosanol, 3-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its role in plant physiology and its potential effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its long-chain structure and hydrophobic properties.
Mechanism of Action
The mechanism of action of 1-Nonacosanol, 3-methyl- involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
1-Nonacosanol: A straight-chain aliphatic 29-carbon primary fatty alcohol.
Nonacosane: A straight-chain hydrocarbon with a molecular formula of C29H60.
1-Triacontanol: A 30-carbon primary fatty alcohol similar in structure to 1-Nonacosanol, 3-methyl-.
Comparison: 1-Nonacosanol, 3-methyl- is unique due to the presence of a methyl group at the third carbon position, which can influence its chemical reactivity and physical properties. Compared to 1-Nonacosanol and Nonacosane, the methyl substitution may enhance its hydrophobicity and alter its interaction with biological membranes and enzymes.
Properties
CAS No. |
144751-00-8 |
|---|---|
Molecular Formula |
C30H62O |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
3-methylnonacosan-1-ol |
InChI |
InChI=1S/C30H62O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30(2)28-29-31/h30-31H,3-29H2,1-2H3 |
InChI Key |
KRYFHCLJLPIRLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)
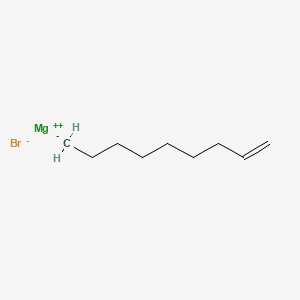
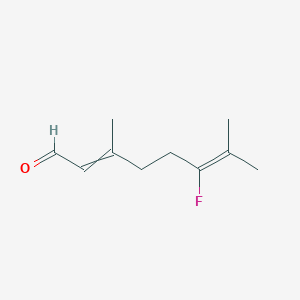


![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)
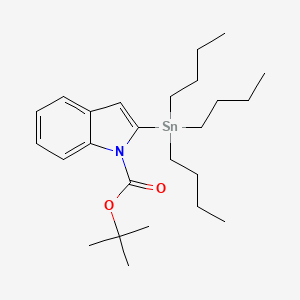
![2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12546187.png)
